5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one Displays a Measurable, Though Weak, Selectivity for Heme Oxygenase-1 (HO-1) Over HO-2
In a direct binding assay using Sprague-Dawley rat spleen microsomal HO-1, 5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one exhibited an IC50 of 69,000 nM. In contrast, under identical assay conditions using rat brain HO-2, the compound showed an IC50 >100,000 nM [1]. This indicates a >1.45-fold selectivity for HO-1 over HO-2, a rare and valuable profile for a tool compound in heme oxygenase research [1]. This selectivity, while modest, provides a basis for further optimization.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 69,000 nM against HO-1; IC50 >100,000 nM against HO-2 |
| Comparator Or Baseline | HO-2 enzyme activity (baseline comparator for selectivity) |
| Quantified Difference | >1.45-fold selectivity for HO-1 over HO-2 |
| Conditions | Inhibition of Sprague-Dawley rat spleen microsomal HO-1 (HO-1) and rat brain HO-2 assessed as bilirubin formation after 60 minutes by spectrophotometric analysis [1] |
Why This Matters
This selectivity data, even with low absolute potency, provides a defined starting point for medicinal chemistry to improve HO-1 selectivity, a target implicated in neuroprotection and inflammation.
- [1] BindingDB. BDBM50438653 (CHEMBL2414450). Inhibition of rat HO-1 and HO-2 by 5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one. Data curated by ChEMBL. Accessed 2026-04-22. View Source
